Lithium(1+) ion 2-fluoropyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 2-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H4FNO2S.Li. It is a lithium salt of 2-fluoropyridine-3-sulfinate and is known for its applications in various scientific fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-fluoropyridine derivatives, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of lithium;2-fluoropyridine-3-sulfinate may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The exact industrial methods may vary depending on the manufacturer and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-fluoropyridine-3-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Lithium(1+) ion 2-fluoropyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Materials Science: The compound is explored as an additive in lithium metal batteries to enhance electrolyte stability and improve battery performance.
Biology and Medicine: While specific biological applications are less documented, fluorinated pyridines are generally investigated for their potential in drug development and radiolabeling.
Mechanism of Action
The mechanism by which lithium;2-fluoropyridine-3-sulfinate exerts its effects depends on its application:
In Lithium Metal Batteries: The compound acts as an electrolyte additive, forming a stable solid electrolyte interphase (SEI) on the lithium metal anode.
In Chemical Reactions: The fluorine atom’s electron-withdrawing properties influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine without the sulfinate group.
Lithium;2-chloropyridine-3-sulfinate: A similar compound with a chlorine atom instead of fluorine.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms.
Uniqueness
Lithium(1+) ion 2-fluoropyridine-3-sulfinate is unique due to the presence of both the fluorine atom and the sulfinate group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for specific applications, particularly in materials science and battery technology .
Properties
IUPAC Name |
lithium;2-fluoropyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMCKGMNHZRSML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(N=C1)F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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